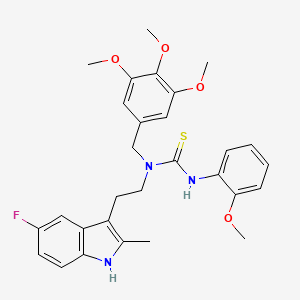

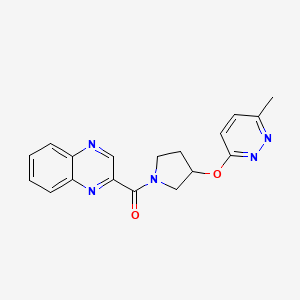

![molecular formula C18H19N3O2S B2788988 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide CAS No. 1448037-36-2](/img/structure/B2788988.png)

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide” is a complex organic compound. While there isn’t specific information available on this exact compound, it seems to belong to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . Another method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a pyrazine ring fused to an imidazole ring . DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. One method involves a solvent- and catalyst-free synthesis under microwave irradiation, which involves the condensation of 2-aminopyridines with α-bromoketones . Another method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridinone derivatives have garnered attention in medicinal chemistry due to their potential as therapeutic agents. Some imidazo[1,2-a]pyridinone compounds have been investigated for their efficacy in treating gastric ulcers, diabetes, psychosis, and even tumors . Researchers explore their pharmacological properties, bioavailability, and interactions with biological targets.

Covalent Inhibitors

The success of targeted covalent inhibitors (TCIs) in cancer treatment has led to the search for novel scaffolds. Imidazo[1,2-a]pyridine serves as a core backbone for developing covalent warheads. Researchers have explored its potential in this context, aiming to enhance drug selectivity and efficacy .

Materials Science

Aromatic heterocycles like imidazo[1,2-a]pyridinones find applications in materials science. Innovations in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging have been reported. The unique electronic properties of these compounds contribute to their utility in various technological applications .

Organic Synthesis

Efficient assembly of ring-containing structures is crucial in organic synthesis. Imidazo[1,2-a]pyridinones are widespread in biologically active molecules and natural products. Researchers have explored radical cascade sequences and relay processes for constructing N-containing cyclic molecules. These strategies offer diverse synthetic tools for assembling cyclic structural scaffolds .

Photocatalysis and Microflow Technology

In recent years, researchers have developed an unprecedented route for imidazo[1,2-a]pyridinone synthesis using visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequences. This novel protocol features mild conditions, broad substrate scope, and high reaction efficiency. Microchannel reactors play a crucial role in this process .

作用機序

Target of Action

The compound, N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide, is a derivative of imidazo[1,2-a]pyridine . This class of compounds has been found to be effective as covalent anticancer agents . The primary target of this compound is the KRAS G12C protein, a common mutation in many types of cancer .

Mode of Action

The compound acts as a targeted covalent inhibitor (TCI) . It binds covalently to the KRAS G12C protein, inhibiting its function . This disruption of the protein’s activity can lead to the death of cancer cells, thereby exhibiting its anticancer effects .

Biochemical Pathways

RAS signaling pathway . This pathway is crucial for cell proliferation and survival, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

Imidazole-containing compounds are generally known for their broad range of chemical and biological properties . They are highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .

Result of Action

The compound’s action results in the inhibition of the KRAS G12C protein, leading to the disruption of cancer cell proliferation and survival . This can result in the death of cancer cells and potentially shrinkage of tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of imidazo[1,2-a]pyridines has been found to be more efficient under microwave irradiation . This suggests that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental conditions .

特性

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-14-5-9-17(10-6-14)24(22,23)21(15-7-8-15)13-16-12-19-18-4-2-3-11-20(16)18/h2-6,9-12,15H,7-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHFPUFNUVOQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)

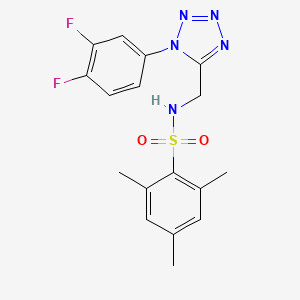

![3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B2788907.png)

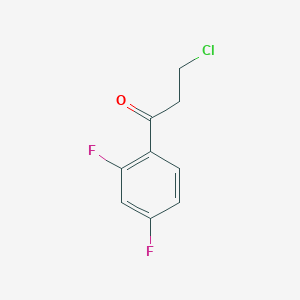

![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)

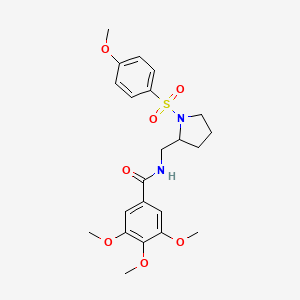

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788919.png)

![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)

![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)

![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)